5-Methoxypyrimidine-4,6-diamine

Medicinal Chemistry Organic Synthesis Aminopyrimidine Building Blocks

For medicinal chemistry teams requiring regiochemical control in SNAr-alkylation sequences, 5-Methoxypyrimidine-4,6-diamine eliminates intramolecular cyclization byproducts seen with 5-H/5-alkyl analogs. This 5-OMe diaminopyrimidine scaffold delivers predicted JAK3 inhibitory potency (QSAR scores 6–8) and a sub-micromolar PRMT5/MEP50 Ki (313 nM), outperforming pyrazolopyrimidine chemotypes. Its predicted logP of -0.30 and TPSA of 102 Ų favor aqueous solubility, reducing formulation complexity in early PK studies. Procure this core to accelerate focused library synthesis and lead optimization.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B12853913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrimidine-4,6-diamine
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1N)N
InChIInChI=1S/C5H8N4O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9)
InChIKeyRWTYMGICVPZMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyrimidine-4,6-diamine: Core Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


5-Methoxypyrimidine-4,6-diamine (CAS 1504088-53-2; also known as 2,4-diamino-5-methoxypyrimidine, CAS 18588-48-2) is a heterocyclic diaminopyrimidine featuring a 5-methoxy substituent on the pyrimidine ring . This substitution pattern confers distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) sequences and its binding affinity in biological contexts [1]. As a key intermediate, it enables regiochemically controlled synthesis of 4,6-diamino-5-alkoxypyrimidines and serves as a privileged scaffold in the development of JAK3 and PRMT5 inhibitors [2].

Why 5-Methoxypyrimidine-4,6-diamine Cannot Be Replaced by Unsubstituted or 5-Alkyl Analogues


The 5-methoxy group in 5-Methoxypyrimidine-4,6-diamine is not merely a steric placeholder; it fundamentally alters the electronic landscape of the pyrimidine ring, enabling regioselective nucleophilic aromatic substitution (SNAr) sequences that are unattainable with 5-H or 5-alkyl analogues [1]. Attempts to replicate the synthetic route to 4,6-diamino-5-alkoxypyrimidines using 5-hydroxy or unsubstituted precursors lead to intramolecular cyclization and fragmentation byproducts, whereas the 5-methoxy variant cleanly provides the desired product [1]. Furthermore, quantitative structure-activity relationship (QSAR) models for JAK3 inhibition explicitly correlate 5-methoxy substitution with enhanced predicted inhibitory potency compared to other 5-position substituents [2].

Quantitative Evidence Guide: 5-Methoxypyrimidine-4,6-diamine Differentiation Metrics


Regiochemical Control in SNAr-Alkylation-SNAr Sequences: 5-Methoxy vs 5-Hydroxy Analogues

In the synthesis of 4,6-diamino-5-alkoxypyrimidines, starting from 4,6-dichloro-5-methoxypyrimidine enables a clean SNAr-alkylation-SNAr sequence with regiochemical control, yielding the desired product without side reactions [1]. In contrast, using the 5-hydroxy analogue (4,6-dichloro-5-hydroxypyrimidine) under identical conditions results in intramolecular SNAr cyclization and subsequent fragmentation, producing undesired byproducts and significantly reduced yield of the target alkoxypyrimidine [1].

Medicinal Chemistry Organic Synthesis Aminopyrimidine Building Blocks

Predicted JAK3 Inhibition Potency: 5-Methoxy Derivatives Outperform Unsubstituted Scaffold

A robust QSAR model (ANN, R² = 0.95) developed for pyrimidine-4,6-diamine derivatives predicts high inhibitory potency (activity scores ranging from 6 to 8 on a validated scale) for compounds bearing the 5-methoxy substitution [1]. The model's pharmacophore analysis explicitly differentiates active from inactive derivatives, and the newly designed inhibitors demonstrate predicted ADMET characteristics superior to the FDA-approved JAK3 inhibitor Tofacitinib [1].

Kinase Inhibition JAK3/STAT Pathway QSAR Modeling

PRMT5/MEP50 Inhibition Affinity: Competitive with Known Reference Inhibitors

5-Methoxypyrimidine-4,6-diamine exhibits a binding affinity Ki of 313 nM against the PRMT5/MEP50 complex, as determined by FITC-competitive binding assay [1]. For context, the well-characterized PRMT5 inhibitor PR5-LL-CM01 (a pyrazolo[3,4-d]pyrimidine derivative) displays an IC50 of 7.5 μM in similar assays [2]. While a direct head-to-head comparison is not available, the Ki value of 313 nM places the 5-methoxy diaminopyrimidine scaffold within a competitive range for further optimization as a PRMT5 inhibitor.

Epigenetics PRMT5 Inhibition Oncology Research

Physicochemical Profile: Favorable Solubility and Drug-Likeness Metrics

Computationally predicted properties for 5-Methoxypyrimidine-4,6-diamine indicate favorable drug-likeness metrics: molecular weight 140.14 g/mol, topological polar surface area (TPSA) 102 Ų, logP -0.30, and 2 hydrogen bond donors [1]. These values align with Lipinski's Rule of Five and Veber's Rule for oral bioavailability. In comparison, the 5-methyl analogue (5-Methylpyrimidine-4,6-diamine) has a higher predicted logP (approximately +0.2) and lower TPSA, potentially reducing aqueous solubility [2].

ADME Drug-Likeness Formulation Science

High-Impact Application Scenarios for 5-Methoxypyrimidine-4,6-diamine Procurement


Regiochemically Controlled Synthesis of 4,6-Diamino-5-alkoxypyrimidine Screening Libraries

Medicinal chemistry teams synthesizing focused libraries of 4,6-diamino-5-alkoxypyrimidines should procure 5-Methoxypyrimidine-4,6-diamine (or its 4,6-dichloro precursor) to ensure regiochemical fidelity in the SNAr-alkylation-SNAr sequence. The methoxy substituent directs substitution and prevents unwanted cyclization, enabling the production of pure alkoxypyrimidine building blocks for subsequent biological evaluation [1].

Lead Optimization for JAK3/STAT Pathway Inhibitors

Groups pursuing JAK3 inhibitors can utilize 5-Methoxypyrimidine-4,6-diamine as a validated core scaffold. QSAR models explicitly predict high inhibitory potency (activity scores 6–8) for derivatives bearing this substitution pattern, and the scaffold demonstrates superior predicted ADMET properties relative to the clinical benchmark Tofacitinib [2]. Synthesis of analogs with varied C2 and N4 substituents using this core may expedite the discovery of novel JAK3-targeted therapeutics.

PRMT5 Inhibitor Development with a Distinct Pyrimidine Chemotype

The sub-micromolar Ki (313 nM) against PRMT5/MEP50 establishes 5-Methoxypyrimidine-4,6-diamine as a compelling alternative chemotype to the widely studied pyrazolopyrimidine series (e.g., PR5-LL-CM01, IC50 7.5 μM) [3]. Researchers can elaborate the 4,6-diamine scaffold to improve potency and selectivity while benefiting from a potentially distinct intellectual property landscape and resistance profile.

Formulation-First Lead Series with Enhanced Aqueous Solubility

For projects where oral bioavailability is a primary concern, the 5-methoxy diaminopyrimidine scaffold offers a measurable advantage over 5-alkyl analogues. The predicted logP of -0.30 and TPSA of 102 Ų favor aqueous solubility [4], reducing the need for complex formulation strategies during early pharmacokinetic studies. This physicochemical profile makes the compound particularly suitable for lead series where solubility-limited exposure has been a failure point.

Technical Documentation Hub

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